N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide
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Overview
Description
N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide typically involves the acylation of an indole derivative. One common method involves the reaction of 1-methylindole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-indol-3-yl)methyl]acetamide
- N-[(1-Methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide
- N-[(1-Methyl-1H-indol-3-yl)methyl]-2-(1H-triazol-1-yl)acetamide
Uniqueness
N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H13F3N2O |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H13F3N2O/c1-18-10(6-7-17-12(19)13(14,15)16)8-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3,(H,17,19) |
InChI Key |
ZPOFFMPKLVBLRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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